molecular formula C30H46O5 B1668772 Ceanothic acid CAS No. 21302-79-4

Ceanothic acid

Cat. No. B1668772
CAS RN: 21302-79-4
M. Wt: 486.7 g/mol
InChI Key: WLCHQSHZHFLMJH-GOWUPVHISA-N
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Description

Ceanothic acid, also known as Emmolic acid, is a ring-A homologue of betulinic acid . It is a triterpenoid that can be found in plants like Ziziphus mauritiana . It has been found to inhibit OVCAR-3, HeLa, and FS-5 cells with the cell survival of 68%, 65%, and 81%, respectively .


Synthesis Analysis

Ceanothic acid has been synthetically converted into 3-O-protocatechuoylceanothic acid in three steps . This ceanothane-type triterpenoid was identified from the components of Ziziphus jujuba roots and was found to be a new GPR120 agonist with a novel structure .


Chemical Reactions Analysis

The chemical reactions involving Ceanothic acid have been studied. For instance, a microbial transformation of Ceanothic acid and its derivatives by Mycobacterium sp. (NRRL B‐3805) has been reported .


Physical And Chemical Properties Analysis

Ceanothic acid has a molecular weight of 486.68 . Its percent composition is C 74.04%, H 9.53%, O 16.44% . More detailed physical and chemical properties can be found in databases like PubChem and The Merck Index Online .

Scientific Research Applications

Chemical Structure and Stereochemistry

Ceanothic acid is a triterpenoid related to the lupeol–betulin group, with a five-membered ring A. It has been studied for its chemical structure and stereochemistry, revealing that the hydroxyl and carboxyl groups attached to ring A are trans-configured (Mayo & Starratt, 1962). Further studies have contributed to understanding its stereochemistry in depth, including the trans configuration originally assigned to its carboxyl and hydroxyl groups (Eade et al., 1971).

Microbial Transformation

Research has also explored the microbial transformation of Ceanothic acid. A study highlighted the methylation of carboxylic functions and C-1 epimerization of Ceanothic acid when transformed by Mycobacterium sp. This provides insights into the biochemical pathways involving Ceanothic acid (Lee, You, & Wang, 1993).

Antimicrobial Properties

Ceanothic acid has shown potential in antimicrobial applications. A study identified its growth inhibitory effect against various oral pathogens like Streptococcus mutans and Porphyromonas gingivalis, highlighting its potential in dental care and infection control (Li, Cai, & Wu, 1997).

Cytotoxic Effects and Cancer Research

Ceanothic acid derivatives have been synthesized and tested for their cytotoxic effects. One study found that 1-decarboxy-3-oxo-ceanothic acid exhibited significant cytotoxicity against cancer cell lines like OVCAR-3 and HeLa, suggesting its potential in cancer treatment (Lee, Chen, Huang, & Su, 1998).

Antiplasmodial and Antimycobacterial Activities

Ceanothic acid has been isolated from Ziziphus cambodiana and demonstrated significant antiplasmodial and antimycobacterial activities. This indicates its potential use in treating malaria and tuberculosis (Suksamrarn et al., 2006).

Hepatoprotective and Anti-Inflammatory Activities

Ceanothic acid has been studied for its antioxidant, antinociceptive, anti-inflammatory, and hepatoprotective activities. These properties make it a candidate for treating liver ailments and inflammatory conditions (Abdullah et al., 2021).

Pharmacological Pathways in Alzheimer's Disease

Ceanothic acid has also been linked to the treatment of Alzheimer's disease, with studies suggesting its role in alleviating Tau hyperphosphorylation, a key factor in Alzheimer's pathology (Xiao et al., 2021).

Safety And Hazards

The safety and hazards of Ceanothic acid are not fully known. It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future research directions for Ceanothic acid could involve further exploration of its mechanism of action, potential therapeutic uses, and safety profile. The identification and synthesis of 3-O-protocatechuoylceanothic acid, a novel and natural GPR120 agonist, from Ceanothic acid represents a promising future direction .

properties

IUPAC Name

(1R,2R,5S,8R,9R,10R,13R,14R,15R,16S,18R)-16-hydroxy-1,2,14,17,17-pentamethyl-8-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-5,15-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O5/c1-16(2)17-10-13-30(25(34)35)15-14-27(5)18(21(17)30)8-9-20-28(27,6)12-11-19-26(3,4)23(31)22(24(32)33)29(19,20)7/h17-23,31H,1,8-15H2,2-7H3,(H,32,33)(H,34,35)/t17-,18+,19-,20-,21+,22+,23-,27+,28+,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCHQSHZHFLMJH-VILVJDKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(C(C5(C)C)O)C(=O)O)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@H]([C@@H](C5(C)C)O)C(=O)O)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20943809
Record name 2-Hydroxy-3,3,5a,5b,12b-pentamethyl-10-(prop-1-en-2-yl)octadecahydrodicyclopenta[a,i]phenanthrene-1,7a(1H)-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20943809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ceanothic acid

CAS RN

21302-79-4
Record name Ceanothic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21302-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ceanothic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021302794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-3,3,5a,5b,12b-pentamethyl-10-(prop-1-en-2-yl)octadecahydrodicyclopenta[a,i]phenanthrene-1,7a(1H)-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20943809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEANOTHIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38P86ZU018
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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